molecular formula C14H20Cl2N2O3S B511622 4,5-dichloro-2-methyl-N-(3-morpholinopropyl)benzenesulfonamide CAS No. 898647-74-0

4,5-dichloro-2-methyl-N-(3-morpholinopropyl)benzenesulfonamide

Cat. No.: B511622
CAS No.: 898647-74-0
M. Wt: 367.3g/mol
InChI Key: QCDYLNOLAXHGPO-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methyl-N-(3-morpholinopropyl)benzenesulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes dichloro, methyl, morpholinopropyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-methyl-N-(3-morpholinopropyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4,5-dichloro-2-methylbenzenesulfonyl chloride.

    Nucleophilic Substitution: The sulfonyl chloride undergoes nucleophilic substitution with 3-morpholinopropylamine. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine.

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfonic acid derivatives.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4,5-dichloro-2-methyl-N-(3-morpholinopropyl)benzenesulfonamide serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic pathways.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism by which 4,5-dichloro-2-methyl-N-(3-morpholinopropyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The morpholine ring can enhance its binding affinity to biological targets, while the sulfonamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-methylbenzenesulfonamide: Lacks the morpholinopropyl group, making it less versatile in terms of biological interactions.

    N-(3-Morpholinopropyl)benzenesulfonamide: Lacks the dichloro and methyl groups, which can affect its reactivity and binding properties.

    4,5-Dichloro-2-methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound, but more reactive and less stable.

Uniqueness

4,5-Dichloro-2-methyl-N-(3-morpholinopropyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both dichloro and morpholinopropyl groups enhances its versatility in synthetic and medicinal chemistry applications.

Properties

IUPAC Name

4,5-dichloro-2-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O3S/c1-11-9-12(15)13(16)10-14(11)22(19,20)17-3-2-4-18-5-7-21-8-6-18/h9-10,17H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDYLNOLAXHGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCCN2CCOCC2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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